molecular formula C10H16N2O2 B051446 1-N-Boc-3-Cyanopyrrolidine CAS No. 476493-40-0

1-N-Boc-3-Cyanopyrrolidine

Cat. No.: B051446
CAS No.: 476493-40-0
M. Wt: 196.25 g/mol
InChI Key: VDDMCMFPUSCJNA-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a pyrrolidine ring substituted with a cyano group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

1-N-Boc-3-Cyanopyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of sodium cyanide with 1-Boc-3-methanesulfonyloxypyrrolidine . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. These methods may include continuous flow processes and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

1-N-Boc-3-Cyanopyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-N-Boc-3-Cyanopyrrolidine serves multiple purposes across different scientific domains:

Organic Synthesis

  • Intermediate in Synthesis : It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The cyano group can be transformed into various functional groups, enabling the creation of diverse chemical entities.
  • Building Block for Complex Molecules : The compound is employed in synthesizing more complex drug candidates, allowing researchers to explore their potential therapeutic applications.

Medicinal Chemistry

  • Drug Development : It plays a crucial role in developing bioactive molecules that target specific biological pathways, particularly in neuropharmacology. Derivatives of this compound have shown promise in treating cognitive deficits associated with neurodegenerative diseases .
  • Prolyl Oligopeptidase Inhibition : Recent studies indicate that cyanopyrrolidine derivatives can inhibit prolyl oligopeptidase (POP), an enzyme linked to Alzheimer's disease. For instance, compounds derived from this compound demonstrated protective effects against memory impairment in animal models.
  • Although this compound itself exhibits limited direct biological activity, its derivatives have been extensively studied for their therapeutic potential. For example, certain derivatives have shown neuroprotective properties and the ability to modulate neurotransmitter systems .

Case Study 1: Neuroprotective Effects

In a study evaluating various cyanopyrrolidine derivatives, compounds such as BocTrpPrdN were administered intraperitoneally at doses of 1 and 2 mg/kg. These compounds significantly prolonged retention times in conditioned passive avoidance tests, suggesting their potential utility in treating cognitive deficits associated with neurodegenerative disorders.

Case Study 2: Synthesis of β-Proline Analog

Another notable application involves using (R)-1-Boc-3-cyanopyrrolidine as a key intermediate in synthesizing β-proline analogs. This application highlights its importance in creating compounds with specific stereochemical configurations valuable in drug development .

Biological Activity

1-N-Boc-3-Cyanopyrrolidine is a chemical compound that serves primarily as an intermediate in organic synthesis, particularly in the development of bioactive molecules. Despite its limited direct biological activity, its derivatives and related compounds have been extensively studied for their therapeutic potential, especially in neuropharmacology.

Chemical Structure and Properties

This compound has the molecular formula C10H16N2O2C_{10}H_{16}N_{2}O_{2} and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of a pyrrolidine ring, which is substituted at the 3-position with a cyano group. This configuration contributes to its unique reactivity profile and makes it a valuable building block in medicinal chemistry.

Property Value
Molecular FormulaC10H16N2O2C_{10}H_{16}N_{2}O_{2}
Molecular Weight196.25 g/mol
CAS Number476493-40-0

The primary mechanism of action for this compound is as a precursor in the synthesis of biologically active compounds. It does not exhibit significant biological activity on its own but is utilized to create derivatives that target specific biological pathways, particularly those involved in neurodegenerative diseases.

Prolyl Oligopeptidase Inhibition

Recent studies have highlighted the importance of cyanopyrrolidine derivatives in inhibiting prolyl oligopeptidase (POP), an enzyme implicated in various neurodegenerative disorders such as Alzheimer's disease. For instance, compounds derived from this compound have been shown to penetrate the blood-brain barrier and exhibit protective effects in models of amnesia induced by scopolamine:

  • Case Study : In a study evaluating several cyanopyrrolidine-based compounds, it was found that derivatives like BocTrpPrdN and BocGlyPrdN significantly prolonged retention times in conditioned passive avoidance reflex tests when administered intraperitoneally at doses of 1 and 2 mg/kg . This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.

Neuroprotective Effects

Research indicates that certain cyanopyrrolidine derivatives possess neuroprotective properties. These compounds can modulate neurotransmitter systems and exhibit anti-amnesic effects, making them candidates for further development as therapeutic agents for cognitive impairments:

  • Example : CbzMetPrdN, a derivative of cyanopyrrolidine, effectively inhibited POP activity in rat brains, demonstrating significant neuroprotective effects when tested against memory impairment models .

Summary of Research Findings

The biological activity associated with this compound primarily stems from its role as a precursor for more complex molecules. While it does not exhibit significant activity itself, its derivatives have shown promise in various therapeutic contexts:

Study Focus Findings
Inhibition of Prolyl OligopeptidaseCyanopyrrolidine derivatives inhibit POP, showing potential for treating Alzheimer's disease .
Neuroprotective EffectsCertain derivatives demonstrated protective effects against cognitive decline in animal models .
Synthesis ApplicationsUsed as an intermediate for synthesizing bioactive molecules targeting specific pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-N-Boc-3-Cyanopyrrolidine, and how can reaction conditions be optimized?

this compound is typically synthesized via Boc protection of pyrrolidine derivatives followed by cyanide introduction. A common method involves reacting pyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane at 0–5°C under basic conditions (e.g., triethylamine) to form the Boc-protected intermediate. Subsequent nitrile functionalization can be achieved via nucleophilic substitution or cyanation reagents like KCN or TMSCN. Optimization requires monitoring reaction progress by TLC and adjusting stoichiometry, temperature, and catalyst (e.g., phase-transfer catalysts for cyanation steps) .

Q. How should researchers characterize this compound, and what spectral data are critical for validation?

Characterization relies on ¹H/¹³C NMR to confirm Boc-group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and cyanide placement (C≡N stretching at ~2200 cm⁻¹ in IR). Polarimetry or chiral HPLC is essential if enantiomers are synthesized (e.g., (R)- or (S)-isomers). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₇N₂O₂ requires exact mass 215.1295). Purity assessment via GC or HPLC (>95%) is critical for downstream applications .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group. Work in a fume hood to mitigate inhalation risks. Waste disposal must follow institutional guidelines for nitrile-containing compounds, as cyanide byproducts require neutralization (e.g., oxidation with NaOCl) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during the characterization of this compound derivatives?

Unexpected NMR signals (e.g., split peaks or shifts) may arise from diastereomer formation, residual solvents, or Boc-group hydrolysis. Confirm solvent removal via vacuum drying and re-acquire spectra in deuterated solvents. For stereochemical ambiguities, use NOESY or COSY to assign spatial relationships. Cross-validate with alternative techniques like X-ray crystallography or computational modeling (DFT) for bond angles/confirmations .

Q. What strategies enable stereoselective synthesis of (R)- or (S)-1-N-Boc-3-Cyanopyrrolidine, and how is enantiomeric excess quantified?

Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones or asymmetric hydrogenation catalysts) can direct stereochemistry. For example, using (R)-BINOL-derived catalysts in cyanide addition steps achieves enantioselectivity. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Compare observed optical rotation with literature values for pure enantiomers (e.g., [α]ᴅ²⁵ = +15° for (R)-isomer) .

Q. How can researchers mitigate side reactions during Boc deprotection of this compound in acidic conditions?

Boc deprotection with TFA or HCl/dioxane may protonate the nitrile group, leading to undesired intermediates. Use milder acids (e.g., 4 M HCl in ethyl acetate) at 0°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, EtOAc/hexane) and quench with cold bicarbonate to neutralize excess acid. Purify via flash chromatography (C18 reverse-phase columns) to isolate the deprotected amine .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for nitrile substitution. Solvent effects (e.g., DMF vs. THF) are incorporated via continuum solvation models (SMD). Molecular dynamics simulations predict steric hindrance from the Boc group, which may slow reactions at the 3-position. Validate predictions experimentally via kinetic studies (e.g., monitoring rate constants via UV-Vis) .

Q. Data Interpretation & Optimization

Q. How should researchers address low yields in multi-step syntheses involving this compound?

Low yields often stem from Boc-group instability or cyanide reagent inefficiency. Optimize each step individually:

  • Boc protection : Use excess Boc anhydride (1.5 eq) and DMAP catalyst.
  • Cyanation : Replace KCN with Zn(CN)₂ for safer handling.
  • Workup : Extract nitrile intermediates with ethyl acetate to avoid aqueous decomposition.
    Track mass balance via LC-MS to identify loss points .

Q. What analytical techniques differentiate between this compound and its hydrolysis byproducts?

Hydrolysis of the nitrile to amide (3-carbamoyl derivative) or carboxylic acid alters IR (loss of C≡N peak, new O-H stretch at ~3300 cm⁻¹) and NMR (appearance of NH₂ or COOH signals). LC-MS with ESI+ detects molecular ion shifts (e.g., +18 Da for hydrolysis to amide). Use ion-pair chromatography (e.g., TFA modifier) to resolve polar degradation products .

Properties

IUPAC Name

tert-butyl 3-cyanopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDMCMFPUSCJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373537
Record name 1-N-Boc-3-Cyanopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476493-40-0
Record name 1-N-Boc-3-Cyanopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3-cyanopyrrolidine
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Synthesis routes and methods

Procedure details

LiOH.H2O (167 mg, 3.98 mmol) was added to 4-cyano-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (674 mg, 2.65 mmol) in methanol (5 mL) solution. The reaction was stirred at room temperature overnight. The reaction mixture was concentrated down. The crude is used in next step reaction. 2-Amino-1-(4-bromo-phenyl)-ethanone HCl salt (664 mg, 2.65 mmol) was dissolved in DMF (10 mL) and to this solution was added 4-Cyano-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester crude from the previous step, diisopropyl ethylamine (0.93 mL, 5.3 mmol), followed by HATU (1 g, 2.65 mmol). Reaction mixture was stirred at 0° C. for 30 minutes. The reaction mixture was dissolved in ethyl acetate and washed with dilute sodium bicarbonate solution. The organic layer was dried (MgSO4), concentrated and purified by flash column chromatography (silica gel, 20 to 80% ethyl acetate/hexane) to give 2-[2-(4-Bromo-phenyl)-2-oxo-ethylcarbamoyl]-4-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester (1.05 g, yield 91%). LCMS-ESI−: calc'd for C19H22BrN3O4: 435.08. Found: 458.0 (M+Na+). A mixture of 242-(4-Bromo-phenyl)-2-oxo-ethylcarbamoyl]-4-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester (1.05 g, 2.4 mmol) and ammonia acetate (3.7 g, 20 eq.) in Xylene (2 mL) was heated in microwave at 110° C. for 2 hours. The mixture was concentrated and purified by flash column chromatography (silica gel, 20 to 80% ethyl acetate/hexane) to give 2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester (356 mg, containing 15% starting material, yield 35%). LCMS-ESI−: calc'd for C19H21BrN4O2: 417.30. Found: 418.9 (M+H+). The mixture of 2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester (356 mg, 0.85 mmol), 2-{5-[6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalen-2-yl]-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester (501 mg, 1.02 mmol), tetrakis(triphenylphosphine)palladium (99 mg, 0.08 mmol) and potassium acetate (425 mg, 3.07 mmol) in 7 mL 1,2-dimethoxyethane and 2 mL water was heated to 90° C. for 2 hour. The reaction mixture was cooled and dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer dried (MgSO4), concentrated and purified by flash column chromatography (silica gel, 20 to 80% ethyl acetate/hexane) to give 245-(4-{6-[2-(1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-3H-imidazol-4-yl]-naphthalen-2-yl}-phenyl)-1H-imidazol-2-yl]-4-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester (200 mg, yield 33%) and the amide product. LCMS-ESI−: calc'd for C41H45N7O4: 699.84. Found: 700.2 (M+H+). LAH (45 mg, 6 eq.) was added to the solution of mixture of 2-[5-(4-{6-[2-(1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-3H-imidazol-4-yl]-naphthalen-2-yl}-phenyl)-1H-imidazol-2-yl]-4-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester (146 mg, 0.066 mmol) in 3 ml THF at 0° C. The reaction was quenched after 30 minutes using water, 10% NaOH aqueous solution and water in 3 steps. The reaction mixture was filtered. The filtrate was concentrated down and purified by preparative reverse phase HPLC (Gemini, 5 to 100% ACN/H2O+0.1% TFA). Product lyophilized to give 4-Aminomethyl-2-[5-(4-{6-[2-(1-tert-butoxycarbonyl-pyrrolidin-2-yl)-3H-imidazol-4-yl]-naphthalen-2-yl}-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester TFA salt (150 mg, yield 95%). LCMS-ESI−: calc'd for C41H49N7O4: 703.87. Found: 704.2 (M+H+). Sodium triacetyl boron hydride (54 mg, 3 eq.) was added to the mixture of 4-Aminomethyl-2-[5-(4-{6-[2-(1-tert-butoxycarbonyl-pyrrolidin-2-yl)-3H-imidazol-4-yl]-naphthalen-2-yl -phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester (60 mg, 0.085 mmol) and 0.1 mL formaldehyde (37% in water) in 3 ml THF, followed by 1 drop of acetic acid. The reaction was stirred at room temperature for 30 minutes. The reaction was complete by monitoring using LC-MS. The reaction mixture was filtered. The filtrate was concentrated down and purified by preparative reverse phase HPLC (Gemini, 5 to 100% ACN/H2O+0.1% TFA). Product lyophilized to give 245-(4-{6-[2-(1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-3H-imidazol-4-yl]-naphthalen-2-yl}-phenyl)-1H-imidazol-2-yl]-4-dimethylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester TFA salt (41.7 mg, yield 67%). LCMS-ESI−: calc'd for C43H53N7O4: 731.93. Found: 732.3 (M+H+). Trifluoroacetic acid (0.5 mL) was added to 2-[5-(4-{6-[2-(1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-3H-imidazol-4-yl]-naphthalen-2-yl}-phenyl)-1H-imidazol-2-yl]-4-dimethylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (41.7 mg, 0.057 mmol) in 1 ml DCM and the reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated and dried overnight under vacuum. The residue was dissolved in DMF (1.5 mL) and to this solution was added 2-Methoxycarbonylamino-3-methyl-butyric acid (20 mg, 0.124 mmol), diisopropyl ethylamine (60 μl), followed by HATU (43 mg). Reaction mixture was stirred at 0° C. for 60 minutes. The reaction mixture was dissolved in ethyl acetate and washed with dilute sodium bicarbonate solution. The organic layer was dried (MgSO4), concentrated and purified by preparative reverse phase HPLC (Gemini, 5 to 100% ACN/H2O+0.1% TFA). Product lyophilized to give [1-(4-Dimethylaminomethyl-2-{5-[4-(6-{2-[1-(2-methoxycarbonylamino-butyryl)-pyrrolidin-2-yl]-3H-imidazol-4-yl]-naphthalen-2-yl)-phenyl]-1H-imidazol-2-yl]-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic acid methyl ester the bis-TFA salt (Example A) (13.1 mg).
Name
2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
356 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
99 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-N-Boc-3-Cyanopyrrolidine
1-N-Boc-3-Cyanopyrrolidine
1-N-Boc-3-Cyanopyrrolidine
1-N-Boc-3-Cyanopyrrolidine
1-N-Boc-3-Cyanopyrrolidine
1-N-Boc-3-Cyanopyrrolidine

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